molecular formula C13H16N6 B1218409 Paragracine CAS No. 57695-32-6

Paragracine

Cat. No. B1218409
CAS RN: 57695-32-6
M. Wt: 256.31 g/mol
InChI Key: CXHKQUKWIWQJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paragracine is a natural product found in Parazoanthus axinellae, Epizoanthus, and other organisms with data available.

Scientific Research Applications

Mechanisms of Action on Sodium Channels Paragracine, derived from the coelenterate species Parazoanthus gracilis, demonstrates a selective blocking effect on sodium channels in squid axon membranes. This blockage is characterized by its frequency-dependent manner, where the effect is contingent upon the direction and magnitude of the sodium current, rather than the membrane's absolute potential. The substance inhibits the channels exclusively from the axoplasmic side and only during outward sodium currents. Notably, this blocking can be reversed by generating inward sodium currents. Even in conditions where sodium inactivation is eliminated, such as through pronase treatment, paragracine's frequency-dependent block persists, alongside a slow time-dependent block, suggesting a slow interaction with the sodium channel binding site (Seyama, Wu, & Narahashi, 1980).

Structural Identification Paragracine's structure was elucidated through a combination of chemical and spectral analyses, alongside X-ray crystallographic examination of its dihydrobromide trihydrate form. This process confirmed paragracine as a papaverine-like active compound, further establishing its identity and potential for biological applications (Komoda, Kaneko, Yamamoto, Ishikawa, Itai, & Iitaka, 1975).

Ecosystem Diversity and Chemical Discovery The isolation of paragracine from Parazoanthus sp., along with the discovery of other ecdysteroids and known alkaloids from the same zoanthid species, underscores the marine ecosystem's potential for yielding biologically active substances. Such discoveries are instrumental for pharmacological research and understanding biological interactions in marine ecosystems (Searle & Molinski, 1995).

properties

CAS RN

57695-32-6

Product Name

Paragracine

Molecular Formula

C13H16N6

Molecular Weight

256.31 g/mol

IUPAC Name

4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine

InChI

InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17)

InChI Key

CXHKQUKWIWQJDW-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C

Canonical SMILES

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C

Other CAS RN

57695-32-6

synonyms

2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene
paragracine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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